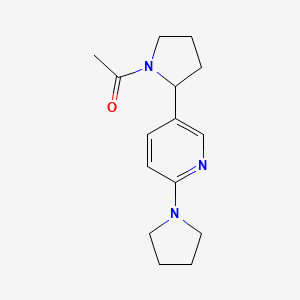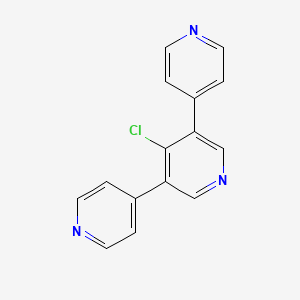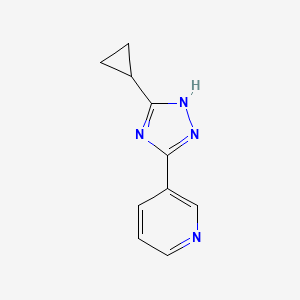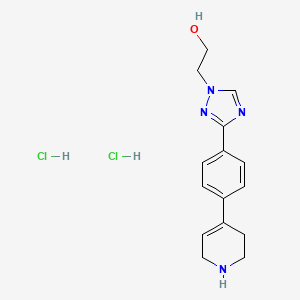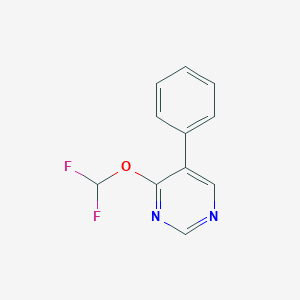
4-(Difluoromethoxy)-5-phenylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Difluoromethoxy)-5-phenylpyrimidine is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a difluoromethoxy group and a phenyl group attached to the pyrimidine ring. The incorporation of fluorine atoms into organic molecules often enhances their chemical and biological properties, making them valuable in various fields such as pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-5-phenylpyrimidine typically involves the introduction of the difluoromethoxy group into the pyrimidine ring. One common method is the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate, followed by reaction with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. This intermediate is then catalytically reduced to 4-(difluoromethoxy)aniline, which can be further reacted to form the desired pyrimidine compound .
Industrial Production Methods
The industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield, low cost, and minimal environmental impact. The use of continuous flow methods and advanced catalytic systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
4-(Difluoromethoxy)-5-phenylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or reduction with hydrazine.
Substitution: Reagents such as sodium hydride and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
科学的研究の応用
4-(Difluoromethoxy)-5-phenylpyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 4-(Difluoromethoxy)-5-phenylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of specific kinases or phosphodiesterases, affecting signal transduction pathways and cellular responses .
類似化合物との比較
Similar Compounds
- 4-(Difluoromethoxy)phenyl isocyanate
- N-[4-(Difluoromethoxy)phenyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]-acetamide
Uniqueness
4-(Difluoromethoxy)-5-phenylpyrimidine is unique due to the presence of both the difluoromethoxy and phenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity .
特性
分子式 |
C11H8F2N2O |
|---|---|
分子量 |
222.19 g/mol |
IUPAC名 |
4-(difluoromethoxy)-5-phenylpyrimidine |
InChI |
InChI=1S/C11H8F2N2O/c12-11(13)16-10-9(6-14-7-15-10)8-4-2-1-3-5-8/h1-7,11H |
InChIキー |
CWDBFMXEGORHOQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CN=CN=C2OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl (5-methylbenzo[d]isoxazol-3-yl)carbamate](/img/structure/B11811127.png)

![5-(3-(Methylsulfonyl)phenyl)-N-(6-(piperidin-4-yl)pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B11811150.png)


